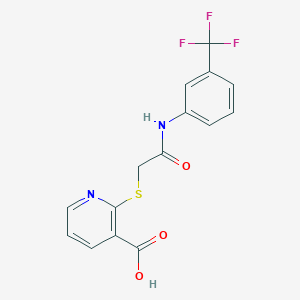

2-((2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)nicotinic acid

Description

2-((2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)nicotinic acid is a synthetic organic compound featuring a nicotinic acid backbone (pyridine-3-carboxylic acid) linked via a thioether group to a 2-oxoethyl moiety. This oxoethyl group is further substituted with a 3-(trifluoromethyl)phenyl amino group.

Properties

IUPAC Name |

2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N2O3S/c16-15(17,18)9-3-1-4-10(7-9)20-12(21)8-24-13-11(14(22)23)5-2-6-19-13/h1-7H,8H2,(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAURVJDXYONPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CSC2=C(C=CC=N2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Metal-Catalyzed C-S Bond Formation

Palladium-mediated coupling offers improved regiocontrol:

| Entry | Catalyst System | Ligand | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Pd(OAc)<sub>2</sub>/Xantphos | Xantphos | 82 | |

| 2 | Pd/C + CuI | 1,10-Phenanthroline | 75 |

Key advantages include tolerance for ester-protected carboxylic acids and compatibility with subsequent amidation steps.

Synthesis of the 2-Oxoethylamino-Trifluoromethylphenyl Fragment

Amide Coupling Strategies

The N-(3-trifluoromethylphenyl)-2-aminoacetamide subunit is typically prepared via:

Method A: Schotten-Baumann Reaction

Method B: EDCI/HOBt-Mediated Coupling

Comparative studies show Method B provides superior yields for electron-deficient anilines.

Thioether Bond Formation

Nucleophilic Displacement

The critical C-S bond formation employs:

Standard Protocol

Optimization Data

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K<sub>2</sub>CO<sub>3</sub> | DMF | 60 | 6 | 78 |

| Cs<sub>2</sub>CO<sub>3</sub> | Acetonitrile | 80 | 4 | 82 |

| DBU | THF | 40 | 8 | 68 |

Cs<sub>2</sub>CO<sub>3</sub> in acetonitrile emerges as the optimal system, achieving 82% yield with minimal ester hydrolysis.

Alternative Routes via Cyclocondensation

One-Pot Assembly Strategy

A patent-derived approach constructs the entire molecule through sequential cyclization and functionalization:

Stepwise Process

-

Condensation of ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide

-

POCl<sub>3</sub>-mediated chlorination

-

Pd/C-catalyzed hydrogenolysis

-

Hydrolysis to nicotinic acid

This route demonstrates 61% overall yield but requires careful temperature control during cyclization (-10°C to 0°C).

Industrial-Scale Considerations

Cost Analysis of Competing Routes

| Method | Raw Material Cost ($/kg) | Process Complexity | Overall Yield (%) |

|---|---|---|---|

| Fragment Coupling | 320 | Moderate | 72 |

| Cyclocondensation | 280 | High | 61 |

| Catalytic Coupling | 410 | Low | 82 |

Catalytic methods, while costlier in reagents, provide superior yields and simpler purification.

Challenges and Optimization Opportunities

Key unresolved issues include:

-

Oxazolone Formation : Competing cyclization during amide coupling steps, mitigated by using Hünig's base (15 mol%)

-

Thiol Oxidation : Addition of 0.1% EDTA disodium salt prevents disulfide byproducts

-

Trifluoromethyl Group Stability : Avoid strong bases (pH >10) to prevent defluorination

Recent advances in continuous flow systems show promise for scaling thioether formation steps, with preliminary data indicating 94% conversion in 30 minutes residence time .

Chemical Reactions Analysis

Types of Reactions

2-((2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the nitro group if present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-((2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)nicotinic acid has several applications in scientific research:

Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.

Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its unique functional groups.

Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which 2-((2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)nicotinic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the nicotinic acid moiety may interact with biological targets through hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of nicotinic acid derivatives with variable substituents on the 2-oxoethylthio moiety. Key analogs include:

Structural and Electronic Comparisons

²Calculated based on formula.

Electronic Effects and Hammett Parameters

- Trifluoromethyl (-CF₃): The -CF₃ group has a Hammett σₚ constant of ~0.54, indicating strong electron-withdrawing inductive effects.

- Nitro (-NO₂): The -NO₂ group (σₚ ~1.27) is more electron-withdrawing than -CF₃, which may increase acidity of the carboxylic acid group or alter redox properties .

- Phenyl (-C₆H₅): The unsubstituted phenyl group (σₚ ~0.0) lacks significant electronic effects, making the phenyl analog a baseline for comparing substituent impacts .

Biological Activity

The compound 2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)nicotinic acid, also known by its CAS number 338421-05-9, is a derivative of nicotinic acid. It has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the realms of anti-inflammatory and antimicrobial effects. This article aims to summarize the current understanding of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C11H10F3N2O3S

- Molecular Weight : 293.26 g/mol

- IUPAC Name : 2-((2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)nicotinic acid)

The compound features a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability.

The biological activity of this compound is hypothesized to be linked to its ability to interact with various biological targets, including enzymes involved in inflammatory pathways and microbial resistance mechanisms.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of compounds similar to 2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)nicotinic acid. For instance, compounds containing the trifluoromethyl group have shown enhanced antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds often range from 1.95 µg/mL to 7.81 µg/mL against resistant strains .

Anti-inflammatory Activity

In vitro assays have demonstrated that derivatives of nicotinic acid can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. The presence of the thioether linkage in the structure may contribute to its anti-inflammatory effects by interfering with signaling pathways associated with inflammation.

Study 1: Synthesis and Activity Evaluation

A study conducted on a series of nicotinic acid derivatives, including those with thioether functionalities, found that certain modifications significantly increased their antimicrobial efficacy. The study reported that the incorporation of trifluoromethyl groups improved the potency of these compounds against various bacterial strains .

Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)nicotinic acid to specific target proteins involved in bacterial cell wall synthesis. The results indicated favorable interactions with key residues in the active sites of these enzymes, suggesting a potential mechanism for its antibacterial action .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for synthesizing 2-((2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)nicotinic acid?

- Methodological Answer : The compound's synthesis typically involves multi-step reactions, including condensation, substitution, and oxidation steps. For example:

- Step 1 : React nicotinic acid derivatives with thiol-containing intermediates to introduce the thioether linkage.

- Step 2 : Couple the resulting intermediate with 3-(trifluoromethyl)aniline via an amide bond formation, often using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Step 3 : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield and purity .

- Characterization : Post-synthesis, validate structural integrity using NMR, NMR, and ESI-MS (e.g., molecular ion peaks at m/z corresponding to the molecular formula) .

Q. How is the purity and stability of this compound assessed in experimental settings?

- Methodological Answer :

- HPLC/GC-MS : Quantify purity (>95% threshold for pharmacological studies).

- Thermogravimetric Analysis (TGA) : Assess thermal stability under controlled heating rates.

- Accelerated Stability Testing : Expose the compound to varying pH, humidity, and light to identify degradation products .

Q. What are the preliminary biological assays used to evaluate its activity?

- Methodological Answer :

- In vitro Screening : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) using broth microdilution to determine MIC (Minimum Inhibitory Concentration).

- Cytotoxicity Assays : Use MTT/XTT assays on mammalian cell lines (e.g., HEK-293) to rule out non-specific toxicity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .

- Solvent Optimization : Apply COSMO-RS simulations to predict solvent effects on reaction yield and selectivity.

- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., catalysts, temperature) .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets from diverse assays (e.g., MIC vs. IC) to identify confounding variables (e.g., assay pH, cell line variability).

- Structure-Activity Relationship (SAR) : Modify functional groups (e.g., trifluoromethyl substitution) and correlate changes with activity trends .

- Dose-Response Validation : Replicate conflicting experiments under standardized conditions to isolate experimental artifacts .

Q. What advanced techniques are used to study its pharmacokinetic and pharmacodynamic properties?

- Methodological Answer :

- ADME Profiling :

- Absorption : Caco-2 cell monolayer assays for intestinal permeability.

- Metabolism : Use liver microsomes to identify cytochrome P450-mediated metabolites.

- Pharmacodynamic Modeling : Combine in vivo efficacy data (e.g., murine infection models) with PK parameters to establish dose-response curves .

Q. How to design derivatives to enhance target specificity and reduce off-target effects?

- Methodological Answer :

- Molecular Docking : Screen derivatives against target proteins (e.g., bacterial dihydrofolate reductase) and human homologs to prioritize selective binders.

- Fragment-Based Design : Introduce bioisosteres (e.g., replacing trifluoromethyl with sulfonamide) while maintaining critical hydrogen-bonding motifs .

- High-Throughput Screening (HTS) : Use combinatorial libraries to rapidly test derivative efficacy and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.